Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester)
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Overview
Description
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, an amidino group, and a sulfate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) typically involves the reaction of methanethiol with N-(3-benzyloxypropyl)amidino- compounds under specific conditions. The sulfation process is a key step in the synthesis, where the sulfate ester group is introduced. This can be achieved using reagents such as tributylsulfoammonium betaine, which facilitates the formation of organosulfates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfation processes, where the reaction conditions are optimized for high yield and purity. The use of microwave-assisted approaches and catalytic diaryl borinic acid can enhance the efficiency of the sulfation process .
Chemical Reactions Analysis
Types of Reactions
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of the sulfate ester group can yield the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the thiol group yields disulfides, while reduction of the sulfate ester group produces alcohols .
Scientific Research Applications
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Mechanism of Action
The mechanism of action of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can facilitate binding to specific proteins, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a strong odor, used as a precursor in organic synthesis.
Ethanethiol (C₂H₅SH): Another thiol with similar properties to methanethiol, commonly used as an odorant for natural gas.
Properties
CAS No. |
40283-92-9 |
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Molecular Formula |
C12H18N2O4S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxymethylbenzene |
InChI |
InChI=1S/C12H18N2O4S2/c13-12(10-19-20(15,16)17)14-7-4-8-18-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,13,14)(H,15,16,17) |
InChI Key |
JCDVXGPHXXODML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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